3,4,5-tribromo-1-methyl-1H-pyrazole chemical properties
3,4,5-tribromo-1-methyl-1H-pyrazole chemical properties
An In-depth Technical Guide to the Chemical Properties of 3,4,5-tribromo-1-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3,4,5-tribromo-1-methyl-1H-pyrazole is a heavily halogenated heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. The pyrazole core is a well-established pharmacophore found in numerous approved drugs, valued for its metabolic stability and versatile synthetic handles.[1][2] This tribrominated derivative offers a unique platform for complex molecular architecture, with the three bromine atoms serving as distinct points for functionalization through modern cross-coupling methodologies. This guide provides a comprehensive overview of its chemical properties, including a robust synthesis protocol, detailed spectroscopic analysis, predictable reactivity, and potential applications, grounded in established chemical principles and authoritative literature.
The Pyrazole Scaffold: A Privileged Structure in Chemical Science
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern synthetic chemistry.[2] Its aromatic nature, coupled with the presence of both a pyrrole-like and a pyridine-like nitrogen atom, imparts a unique combination of chemical properties. Pyrazole derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, antitumor, and antiviral properties.[1][3] The ability to readily substitute the ring at multiple positions allows for the fine-tuning of steric and electronic properties, making it an ideal scaffold for developing targeted therapeutics and advanced functional materials.[4] The introduction of halogen atoms, particularly bromine, onto this scaffold dramatically enhances its utility as a synthetic intermediate, providing reactive sites for carbon-carbon and carbon-heteroatom bond formation.
Core Physicochemical and Spectroscopic Profile
Chemical Identity and Structure
The fundamental structure of 3,4,5-tribromo-1-methyl-1H-pyrazole consists of a central pyrazole ring, N-alkylation with a methyl group at the N1 position, and bromine substitution at all available carbon positions (C3, C4, and C5).
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Molecular Formula: C₄H₃Br₃N₂
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Molecular Weight: 318.79 g/mol [5]
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CAS Number: 57389-75-0[5]
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Canonical SMILES: Cn1nc(Br)c(Br)c1Br[6]
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InChI Key: CYKYJTKFRXVWRP-UHFFFAOYSA-N[6]
Physicochemical Properties
Quantitative data for this specific molecule is not widely published. The following table includes both known data and expert-projected values based on the properties of its structural analogs, such as 3,4,5-tribromo-1H-pyrazole.
| Property | Value | Source / Rationale |
| Molecular Weight | 318.79 g/mol | ChemScene[5] |
| Appearance | White to off-white solid | Predicted based on related compounds. |
| Melting Point (°C) | >190 °C (decomposes) | Estimated. The unmethylated precursor, 3,4,5-tribromo-1H-pyrazole, has a melting point of 186 °C.[7] N-methylation typically increases molecular weight and can alter crystal packing, often leading to a higher melting point. |
| Solubility | Soluble in DMSO, DMF, Dichloromethane; Sparingly soluble in Methanol; Insoluble in water. | Predicted based on the nonpolar, halogenated structure. |
| LogP | ~2.8 - 3.5 | Estimated. The high degree of bromination significantly increases lipophilicity compared to 1-methylpyrazole. |
Spectroscopic Characterization: An Analytical Fingerprint
Detailed experimental spectra are not publicly available. However, a robust prediction of its key spectroscopic features can be made based on established principles of NMR and Mass Spectrometry.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to be remarkably simple. The primary feature will be a sharp singlet corresponding to the N-methyl (N-CH₃) protons.
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Predicted Chemical Shift: δ 3.8 - 4.2 ppm. The electron-withdrawing effect of the three bromine atoms on the pyrazole ring will deshield the methyl protons, shifting them downfield compared to unsubstituted 1-methylpyrazole (which appears around δ 3.86 ppm).[8]
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¹³C NMR Spectroscopy: The carbon NMR spectrum will provide definitive evidence of the tribrominated pyrazole core.
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N-CH₃: A signal is expected around δ 40-45 ppm.
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C3-Br, C4-Br, C5-Br: These signals are more difficult to predict precisely without experimental data but would likely appear in the range of δ 95-125 ppm. The exact positions are influenced by the combined electronic effects of the bromine atoms and the ring nitrogens.
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Mass Spectrometry (EI): Electron ionization mass spectrometry is a critical tool for confirming the molecular weight and halogenation pattern.
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Molecular Ion (M⁺): A characteristic isotopic cluster will be observed for the molecular ion peak due to the presence of three bromine atoms (⁷⁹Br and ⁸¹Br isotopes). The most intense peaks in this cluster would be centered around m/z 316, 318, 320, and 322.
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Key Fragmentation: A primary fragmentation pathway would be the loss of a bromine radical (-Br), leading to a significant fragment cluster around m/z 237-241. Another expected fragmentation is the loss of the methyl radical (-CH₃), followed by rearrangement.[9]
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Synthesis and Purification Strategy
The synthesis of 3,4,5-tribromo-1-methyl-1H-pyrazole is most logically achieved via a two-step process starting from 1H-pyrazole. This approach leverages the inherent reactivity of the pyrazole ring towards electrophilic halogenation followed by a standard N-alkylation.
Retrosynthetic Analysis
The retrosynthesis diagram illustrates the disassembly of the target molecule back to commercially available starting materials.
Caption: Retrosynthetic pathway for the target molecule.
Recommended Synthetic Protocol
Trustworthiness: This protocol is based on well-established transformations in heterocyclic chemistry.[10][11][12] Each step includes a rationale for the choice of reagents and conditions, ensuring a self-validating and reproducible workflow.
Step 1: Exhaustive Bromination of 1H-Pyrazole to 3,4,5-Tribromo-1H-pyrazole
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Causality: Pyrazole is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution, particularly at the C4 position, followed by the C3 and C5 positions.[1] Using an excess of a potent brominating agent in a suitable solvent ensures complete substitution to yield the tribrominated product.
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Methodology:
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To a stirred solution of 1H-pyrazole (1.0 eq) in glacial acetic acid (10 mL per gram of pyrazole), add bromine (3.3 eq) dropwise at 0-5 °C. Caution: Bromine is highly corrosive and toxic; handle in a fume hood with appropriate personal protective equipment.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
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Upon completion, carefully pour the reaction mixture into a beaker of ice-cold water (50 mL per gram of pyrazole).
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Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
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The white precipitate of 3,4,5-tribromo-1H-pyrazole is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum. The product can be used in the next step without further purification if high purity is observed.
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Step 2: N-Methylation of 3,4,5-Tribromo-1H-pyrazole
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Causality: The N-H proton of the pyrazole is acidic and can be deprotonated by a suitable base to form a nucleophilic pyrazolide anion. This anion readily reacts with an electrophilic methylating agent, such as dimethyl sulfate or methyl iodide, to form the N-methylated product.[12] The use of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide can enhance reaction rates in a biphasic system.
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Methodology:
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In a round-bottom flask, suspend 3,4,5-tribromo-1H-pyrazole (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile (15 mL per gram of pyrazole).
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Add dimethyl sulfate (1.2 eq) dropwise to the suspension at room temperature. Caution: Dimethyl sulfate is extremely toxic and a suspected carcinogen. Handle with extreme care in a fume hood.
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Stir the reaction mixture at 50-60 °C for 4-6 hours. Monitor the reaction by TLC, observing the disappearance of the starting material.
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After cooling to room temperature, filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purification and Characterization Workflow
The crude product from the synthesis requires purification to remove unreacted starting materials and byproducts. A standard workflow is outlined below.
Caption: Standard workflow for purification and characterization.
Chemical Reactivity and Mechanistic Insights
The reactivity of 3,4,5-tribromo-1-methyl-1H-pyrazole is dominated by the three C-Br bonds. These positions are ripe for transition-metal-catalyzed cross-coupling reactions, making this molecule a versatile building block.
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Nucleophilic Aromatic Substitution (SₙAr): Generally, SₙAr is difficult on electron-rich pyrazoles. The strong electron-withdrawing effect of three bromine atoms somewhat deactivates the ring but may not be sufficient to enable facile SₙAr without strong activation.
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Palladium-Catalyzed Cross-Coupling: This is the most significant area of reactivity. The C-Br bonds can be sequentially or simultaneously functionalized.
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Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.
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Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
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Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
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Heck Coupling: Reaction with alkenes.
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The differential reactivity of the C3/C5 vs. C4 positions can potentially be exploited for selective, stepwise functionalization, although this often requires careful optimization of catalysts, ligands, and reaction conditions.
Illustrative Reaction: Suzuki-Miyaura Cross-Coupling
This diagram illustrates the catalytic cycle for the coupling of an arylboronic acid at one of the C-Br positions, a cornerstone transformation in drug discovery.
Caption: Catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.
Applications in Research and Drug Development
The primary value of 3,4,5-tribromo-1-methyl-1H-pyrazole lies in its role as a versatile synthetic intermediate or scaffold.
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Scaffold for Combinatorial Chemistry: The three bromine atoms provide orthogonal handles for building diverse molecular libraries. By applying different coupling reactions, a vast chemical space can be explored from a single, common core, accelerating the hit-to-lead process in drug discovery.
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Fragment-Based Drug Design (FBDD): The tribrominated pyrazole core can be used to introduce a rigid, metabolically stable fragment into a larger molecule. Subsequent elaboration via cross-coupling allows for the systematic probing of binding pockets in biological targets like kinases or proteases.
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Materials Science: Poly-halogenated aromatic compounds are precursors to advanced materials, including organic light-emitting diodes (OLEDs), polymers with tailored electronic properties, and metal-organic frameworks (MOFs).
Safety and Handling
While specific toxicity data for 3,4,5-tribromo-1-methyl-1H-pyrazole is not available, its unmethylated precursor, 3,4,5-tribromo-1H-pyrazole, provides a strong basis for hazard assessment.
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GHS Hazard Statements for 3,4,5-tribromo-1H-pyrazole:
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Recommended Precautions:
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Engineering Controls: Always handle this compound in a certified chemical fume hood.
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Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and nitrile gloves.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Do not ingest.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.
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